molecular formula C6H8N2 B14211987 6-Methylpyridin-4(3H)-imine CAS No. 832129-84-7

6-Methylpyridin-4(3H)-imine

Cat. No.: B14211987
CAS No.: 832129-84-7
M. Wt: 108.14 g/mol
InChI Key: KMBZUQYWROWBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyridin-4(3H)-imine is a heterocyclic organic compound that belongs to the class of pyridines Pyridines are aromatic heterocycles containing a nitrogen atom in the ring This compound is characterized by a methyl group attached to the 6th position of the pyridine ring and an imine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridin-4(3H)-imine typically involves the reaction of 6-methylpyridine with an appropriate amine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridin-4(3H)-imine can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 6-methylpyridin-4-amine.

    Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

6-Methylpyridin-4(3H)-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of 6-Methylpyridin-4(3H)-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: Contains two adjacent nitrogen atoms in the ring.

    Pyrimidine: Contains nitrogen atoms at positions 1 and 3 of the ring.

    Pyrazine: Contains nitrogen atoms at positions 1 and 4 of the ring.

Uniqueness

6-Methylpyridin-4(3H)-imine is unique due to the presence of both a methyl group and an imine group on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

832129-84-7

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

6-methyl-3H-pyridin-4-imine

InChI

InChI=1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h3-4,7H,2H2,1H3

InChI Key

KMBZUQYWROWBFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=N)CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.